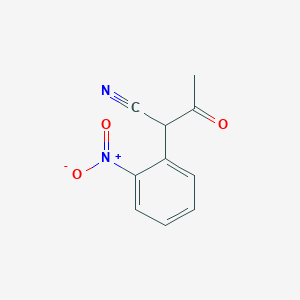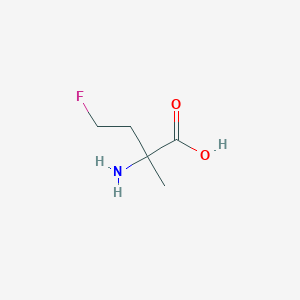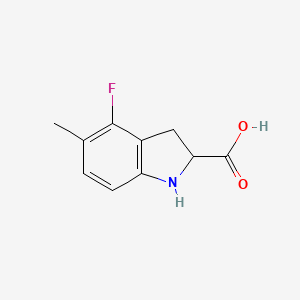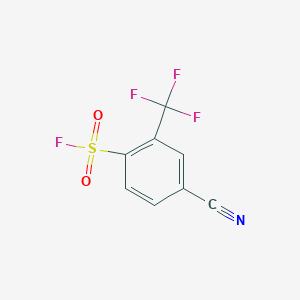
2-(2-Nitrophenyl)-3-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenyl)-3-oxobutanenitrile is an organic compound with a complex structure that includes a nitro group, a phenyl ring, a ketone, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-3-oxobutanenitrile typically involves the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . This method is efficient and yields a high purity product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrophenyl)-3-oxobutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Reduction of the nitro group: 2-(2-Aminophenyl)-3-oxobutanenitrile.
Reduction of the ketone group: 2-(2-Nitrophenyl)-3-hydroxybutanenitrile.
Substitution of the nitrile group: Various substituted amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Nitrophenyl)-3-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Nitrophenyl)-3-oxobutanenitrile: Similar structure but with the nitro group in a different position.
2-(2-Nitrophenyl)-3-hydroxybutanenitrile: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
2-(2-Nitrophenyl)-3-oxobutanenitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a nitro group, phenyl ring, ketone, and nitrile group makes it a versatile compound for various applications.
Propiedades
Número CAS |
681477-54-3 |
|---|---|
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)9(6-11)8-4-2-3-5-10(8)12(14)15/h2-5,9H,1H3 |
Clave InChI |
QDMWQZBKADZEQS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13221434.png)
![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)



![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)





